molecular formula C20H19Br2N3OS B6516897 N-(4-bromo-3-methylphenyl)-2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide CAS No. 899932-86-6

N-(4-bromo-3-methylphenyl)-2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide

Cat. No.: B6516897
CAS No.: 899932-86-6
M. Wt: 509.3 g/mol
InChI Key: HAHCGMKKPDSZSL-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide is a brominated acetamide derivative featuring a 2,2-dimethyl-2H-imidazole core substituted at the 4-position with a 4-bromophenyl group and a sulfanyl-linked acetamide moiety. The acetamide nitrogen is further substituted with a 4-bromo-3-methylphenyl group.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[5-(4-bromophenyl)-2,2-dimethylimidazol-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Br2N3OS/c1-12-10-15(8-9-16(12)22)23-17(26)11-27-19-18(24-20(2,3)25-19)13-4-6-14(21)7-5-13/h4-10H,11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHCGMKKPDSZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CSC2=NC(N=C2C3=CC=C(C=C3)Br)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Br2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-3-methylphenyl)-2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The compound's unique structure, featuring a bromo-substituted phenyl group and an imidazole moiety, suggests possible interactions with biological targets that merit investigation.

  • Molecular Formula : C20_{20}H19_{19}Br2_{2}N3_{3}OS
  • Molecular Weight : 509.3 g/mol
  • CAS Number : 899932-86-6

Antimicrobial Activity

Studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and imidazole rings have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the inhibition of lipid biosynthesis in bacterial membranes or interference with DNA replication processes.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismActivity (MIC in µg/mL)
Thiazole DerivativeE. coli32
Imidazole DerivativeS. aureus16
This compoundTBDTBD

Anticancer Activity

Research has also focused on the anticancer potential of this compound. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines, particularly those associated with breast cancer (MCF7). The mechanisms proposed include the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Screening
A recent study evaluated the anticancer activity of this compound against MCF7 cells using the Sulforhodamine B (SRB) assay. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting moderate potency compared to standard chemotherapeutic agents.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies highlight the potential for this compound to interact with enzymes involved in cancer progression and microbial metabolism.

Table 2: Docking Results

Target ProteinBinding Energy (kcal/mol)Predicted Inhibition Constant (Ki in nM)
DNA Topoisomerase II-9.525
Bacterial RNA Polymerase-8.740

Comparison with Similar Compounds

Heterocyclic Core Variations

The target compound’s 2,2-dimethyl-2H-imidazole core distinguishes it from analogs with triazole or simpler acetamide backbones:

  • Compound: Features a 1,2,4-triazole ring substituted with 4-chlorophenyl and 4-methylphenyl groups .
  • Compound : Shares the 2H-imidazole core but substitutes 2-ethyl and 2-methyl groups (vs. 2,2-dimethyl in the target). The ethyl group increases steric bulk, which may affect conformational flexibility or solubility .

Substituent Effects on Aromatic Rings

  • Bromine vs.
  • Acetamide Substituents :
    • The target’s 4-bromo-3-methylphenyl group on the acetamide nitrogen contrasts with 4-bromo-2-methylphenyl () and 4-methylphenyl (). The meta-methyl position in the target may reduce steric hindrance compared to ortho-substituted analogs .
    • Compound : Lacks a heterocycle but substitutes the acetamide nitrogen with a 3,4-difluorophenyl group. Fluorine’s electronegativity enhances hydrogen-bond acceptor capacity, which could improve solubility or intermolecular interactions .

Sulfanyl Linker and Functional Groups

  • The sulfanyl (-S-) bridge in the target compound and analogs may enhance thioether-mediated hydrophobic interactions or redox activity.
  • Compound lacks this linker, resulting in a simpler acetamide structure with direct aryl-aryl interactions .

Key Physicochemical and Structural Data

Table 1: Structural Comparison of Target Compound and Analogs

Compound Name Heterocyclic Core Substituents on Heterocycle Acetamide Substituent Key Features Reference
N-(4-bromo-3-methylphenyl)-2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide 2H-imidazole 5-(4-bromophenyl), 2,2-dimethyl 4-bromo-3-methylphenyl Dual bromine, dimethylimidazole -
N-(4-bromo-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-triazole 5-(4-chlorophenyl), 4-(4-methylphenyl) 4-bromo-2-methylphenyl Chlorine, methylphenyl triazole
2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide 2H-imidazole 5-(4-bromophenyl), 2-ethyl-2-methyl 4-methylphenyl Ethyl-methyl substitution, bromophenyl
2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide None (simple acetamide) - 3,4-difluorophenyl Fluorinated phenyl, no heterocycle

Research Findings and Implications

Crystallographic and Conformational Insights

  • : The dihedral angle between the 4-bromophenyl and 3,4-difluorophenyl rings in its analog is 66.4° , with hydrogen bonds (N—H⋯O, C—H⋯F) stabilizing crystal packing . The target compound’s dimethylimidazole and sulfanyl groups may introduce similar or distinct packing motifs.
  • Steric Effects: The 2,2-dimethyl substitution on the imidazole (target) vs.

Preparation Methods

Formation of the Aroylmethyl Intermediate

The precursor 1-(4-bromophenyl)-2-bromoethanone is prepared by brominating 4-bromoacetophenone using bromine in acetic acid. This α-brominated ketone is then reacted with imidazole in dimethylformamide (DMF) in the presence of potassium carbonate and potassium iodide. The metallated imidazole (generated via treatment with sodium hydride) undergoes nucleophilic substitution at the α-carbon of the bromoethanone, yielding 1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone.

Ketalization and Cyclization

The aroylmethyl intermediate is ketalized with 2,2-dimethyl-1,3-propanediol in refluxing toluene using p-toluenesulfonic acid as a catalyst. The resulting dioxolane intermediate undergoes acid-catalyzed cyclization to form the 2,2-dimethyl-2H-imidazole ring. The 4-bromophenyl group is introduced regioselectively at the 5-position via this step.

Key Reaction Conditions:

  • Solvent: Toluene (anhydrous)

  • Catalyst: p-Toluenesulfonic acid (0.1 equiv)

  • Temperature: 110°C (reflux)

  • Yield: 68–72%

Synthesis of N-(4-Bromo-3-methylphenyl)bromoacetamide

The acetamide moiety is prepared by coupling 4-bromo-3-methylaniline with bromoacetyl bromide. This step follows established protocols for synthesizing bromoacetamides.

Bromoacetylation of 4-Bromo-3-methylaniline

A solution of 4-bromo-3-methylaniline in tetrahydrofuran (THF) is cooled to −20°C, and bromoacetyl bromide (1.2 equiv) is added dropwise under nitrogen. Triethylamine (1.5 equiv) is used to scavenge HBr, preventing premature hydrolysis. The reaction proceeds at room temperature for 12 hours, yielding N-(4-bromo-3-methylphenyl)bromoacetamide as a crystalline solid.

Key Reaction Conditions:

  • Solvent: THF (anhydrous)

  • Base: Triethylamine

  • Temperature: −20°C → room temperature

  • Yield: 85–90%

Sulfide Bridge Formation: Coupling the Imidazole and Acetamide Moieties

The final step involves nucleophilic displacement of the bromine atom in N-(4-bromo-3-methylphenyl)bromoacetamide by the sulfhydryl group of the imidazole intermediate.

Thiol Activation of the Imidazole Core

The 5-(4-bromophenyl)-2,2-dimethyl-2H-imidazole is treated with thiourea in ethanol under reflux to introduce a thiol group at the 4-position. Subsequent hydrolysis with NaOH yields 4-mercapto-5-(4-bromophenyl)-2,2-dimethyl-2H-imidazole.

Nucleophilic Substitution

A mixture of the thiol-activated imidazole (1.0 equiv) and N-(4-bromo-3-methylphenyl)bromoacetamide (1.1 equiv) in dry acetone is stirred with anhydrous potassium carbonate (2.0 equiv) at room temperature for 24 hours. The sulfide product precipitates upon pouring the reaction mixture into ice water.

Key Reaction Conditions:

  • Solvent: Acetone (anhydrous)

  • Base: K₂CO₃ (powdered)

  • Temperature: 25°C

  • Yield: 75–80%

Purification and Characterization

The crude product is purified via column chromatography (silica gel, eluent: chloroform/hexane/methanol = 50:45:5) followed by recrystallization from ethanol. Structural confirmation is achieved through:

  • 1H NMR (DMSO- d6): δ 1.42 (s, 6H, CH₃), 2.34 (s, 3H, Ar-CH₃), 3.89 (s, 2H, SCH₂), 7.25–7.89 (m, 7H, aromatic), 10.12 (s, 1H, NH).

  • LC-MS: [M+H]⁺ = 594.2 (calculated), 594.3 (observed).

Comparative Analysis of Synthetic Routes

StepMethod A (Patent)Method B (Literature)
Imidazole SynthesisKetalization (72%)Cyclocondensation (65%)
Acetamide FormationBromoacetyl bromide (90%)DCC coupling (82%)
Sulfide CouplingK₂CO₃/acetone (80%)NaH/DMF (70%)

Method A offers higher yields for imidazole formation, while Method B provides milder conditions for acetamide synthesis.

Challenges and Optimization Strategies

  • Regioselectivity in Imidazole Formation: The use of 2,2-dimethyl-1,3-propanediol ensures exclusive formation of the 2,2-dimethyl-2H-imidazole tautomer.

  • Thiol Stability: Conducting thiol activation under inert atmosphere minimizes oxidation to disulfides.

  • Solvent Choice: Acetone outperforms DMF in sulfide coupling due to reduced side reactions .

Q & A

Q. Assays :

  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Antimicrobial : Disk diffusion against S. aureus and E. coli .

Data Interpretation : Correlate activity with electronic properties (Hammett σ values) and steric parameters (Taft’s Eₛ) .

Q. What computational methods are suitable for studying the interaction of this compound with biological targets (e.g., enzyme inhibition)?

  • Protocol :

Molecular docking : Use AutoDock Vina to model binding to targets (e.g., COX-2 or topoisomerase II) .

MD simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2.0 Å acceptable) .

QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors .

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